molecular formula C5H5IN2O2 B8584063 5-iodo-2-methoxy-1H-pyrimidin-6-one

5-iodo-2-methoxy-1H-pyrimidin-6-one

Cat. No. B8584063
M. Wt: 252.01 g/mol
InChI Key: LBOGJBQASZLLDZ-UHFFFAOYSA-N
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Patent
US08466163B2

Procedure details

2,4-Dimethoxy-5-iodopyrimidine Z (2.54 g, 9.6 mmol) was added to 26 ml of 5N sodium hydroxide in 50% aqueous methanol and the resulting solution was refluxed overnight. The reaction mixture was evaporated to dryness under reduced pressure, diluted to 25 ml with water and neutralized to ph ˜6 with 1N hydrochloric acid. The precipitate was filtered off, washed with water (2×10 ml), methanol (2×10 ml) and diethyl ether to give 0.55 g of pure product. The filtrate was concentrated under reduced pressure and kept overnight at 4° C. The crystals of the product were filtered off washed as above to give additional 0.3 g of pure product as a colorless crystals (total yield 0.85 g, 35%). 1HNMR (DMSO-d6, 300 MHz) δ 8.14 (s, 1H) 3.82 (s, 3H); 3.3 (broad s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9]C)[C:6]([I:11])=[CH:5][N:4]=1.[OH-].[Na+]>CO>[I:11][C:6]1[C:7](=[O:9])[NH:8][C:3]([O:2][CH3:1])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)I
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
diluted to 25 ml with water and neutralized to ph ˜6 with 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water (2×10 ml), methanol (2×10 ml) and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
IC=1C(NC(=NC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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